molecular formula C9H7BrFNO B14673517 2-Bromo-N-(4-fluorophenyl)prop-2-enamide CAS No. 35601-00-4

2-Bromo-N-(4-fluorophenyl)prop-2-enamide

Katalognummer: B14673517
CAS-Nummer: 35601-00-4
Molekulargewicht: 244.06 g/mol
InChI-Schlüssel: PLSKCNVQVCIDOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N-(4-fluorophenyl)prop-2-enamide is an organic compound with the molecular formula C10H8BrFNO It is a derivative of prop-2-enamide, where the amide nitrogen is substituted with a 4-fluorophenyl group and the alpha carbon is substituted with a bromine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-fluorophenyl)prop-2-enamide typically involves the reaction of 4-fluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The resulting N-(4-fluorophenyl)prop-2-enamide is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include oxides and other oxidized derivatives.

    Reduction: Products include amines and other reduced compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-(4-fluorophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-N-(4-fluorophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the fluorophenyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanamide, N-(4-fluorophenyl)-2-bromo-: Similar structure but different substitution pattern.

    2-Fluorobenzoic acid, 2-bromo-4-fluorophenyl ester: Contains similar functional groups but different core structure.

    2-(2-bromo-4-fluorophenyl)propan-2-amine hydrochloride: Similar substituents but different core amine structure.

Uniqueness

2-Bromo-N-(4-fluorophenyl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

35601-00-4

Molekularformel

C9H7BrFNO

Molekulargewicht

244.06 g/mol

IUPAC-Name

2-bromo-N-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C9H7BrFNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-5H,1H2,(H,12,13)

InChI-Schlüssel

PLSKCNVQVCIDOY-UHFFFAOYSA-N

Kanonische SMILES

C=C(C(=O)NC1=CC=C(C=C1)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.